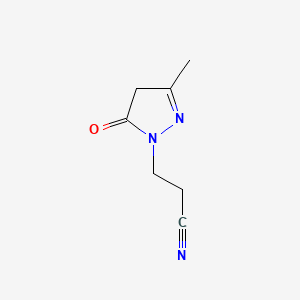![molecular formula C8H11N5 B1346134 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- CAS No. 90085-12-4](/img/structure/B1346134.png)
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities. These compounds are known for their presence in various biologically active compounds, including anticancer, antimicrobial, antiparasitic, anti-inflammatory, and antidiabetic agents . They are also explored as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis , as well as potent and selective phosphodiesterase 5 (PDE5) inhibitors .
Synthesis Analysis
The synthesis of these derivatives often involves multi-step reactions starting from commercially available materials. For instance, an efficient approach to synthesize 6-aryl-3-cyano-5-alkylamino derivatives involves iminophosphorane-mediated annulation, followed by nucleophilic addition with amines . Another method reported the synthesis of 4-imino derivatives from the reaction of 5-amino-pyrazole-4-carbonitrile with various hydrazides . Additionally, catalytic methods using heteropolyacids have been developed for the synthesis of 6-aryl derivatives .
Molecular Structure Analysis
The molecular structure and electronic properties of these compounds have been explored using computational methods such as Hartree Fock and density functional theory. These studies provide insights into the optimized geometrical parameters, molecular electrostatic potentials, and HOMO-LUMO gaps, indicating the chemical reactivity and charge transfer within the molecule .
Chemical Reactions Analysis
The reactivity of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives is highlighted by their ability to undergo various chemical reactions. For example, the nucleophilic substitution of 4-chloro-6-(chloromethyl) derivatives with methylamine has been shown to produce selectively 4-substituted products . This indicates the potential for these compounds to be functionalized further, which is important for the development of new pharmacologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are closely related to their molecular structures. The presence of different substituents can significantly affect their hydrogen bonding capabilities, as seen in the structures of N4-substituted derivatives, which can crystallize in both anhydrous and hydrated forms, exhibiting hydrogen bonding in two and three dimensions . These properties are crucial for their interactions with biological targets and can influence their pharmacokinetic and pharmacodynamic profiles.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis
A practical method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones via a three-component reaction under microwave irradiation has been developed. This method leverages methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines, offering advantages such as short reaction times, step-economy, and chromatography-free product isolation. X-ray crystallography confirmed the structural features of the products, indicating the efficiency and precision of this synthesis approach (Ng, Tiekink, & Dolzhenko, 2022).
Antibacterial Pyrazolopyrimidine Derivatives
Research into pyrazolo[3,4-d]pyrimidin-4-amines has led to the synthesis of new derivatives with significant antibacterial activity. These compounds were synthesized through a reaction involving 5-aminopyrazole-4-carbonitriles and formamide, among other reagents, showcasing a pathway to potentially potent antibacterial agents (Rahmouni et al., 2014).
Enzyme Inhibition Properties
A study focused on the synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs investigated their potential as inhibitors of acetylcholinesterase and carbonic anhydrase. These compounds showed promising inhibitory activity, with one compound being particularly effective and selective against carbonic anhydrase I, suggesting a potential avenue for therapeutic application (Aydin, Anil, & Demir, 2021).
Structural and Catalytic Studies
Another study presented a facile and efficient synthesis of pyrazolo[3,4-d]pyrimidin-4-ones using Brønsted-acidic ionic liquids as catalysts. This method highlighted the role of catalysts in promoting heterocyclization reactions, offering insights into the mechanistic aspects of pyrazolo[3,4-d]pyrimidin-4-one formation and potential applications in catalysis (Tavakoli-Hoseini, Moloudi, Davoodnia, & Shaker, 2011).
Antimicrobial and Anticancer Activities
Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have also been synthesized and evaluated for their antimicrobial and anticancer activities. These studies underline the compound's potential in developing new therapeutic agents with specific biological activities, pointing to its versatility and importance in medicinal chemistry research (Sureja, Dholakia, & Vadalia, 2016).
Propriétés
IUPAC Name |
N,N,1-trimethylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-12(2)7-6-4-11-13(3)8(6)10-5-9-7/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNBAYXVUGENHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902986 |
Source


|
| Record name | NoName_3564 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- | |
CAS RN |
90085-12-4 |
Source


|
| Record name | NSC1453 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)
![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)


![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)



![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)

